molecular formula C9H7NOS3 B2875195 (5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one CAS No. 341515-12-6

(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one

Cat. No.: B2875195
CAS No.: 341515-12-6
M. Wt: 241.34
InChI Key: ZULTYRGYZCNJJU-QPJJXVBHSA-N
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Description

“(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one” is a chemical compound with the molecular formula C9H7NOS3 and a molecular weight of 241.35 . It falls under the category of thiazoles, which are heterocyclic compounds containing a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a mercapto group (-SH), and a methylene group (=CH2) attached to a methyl-substituted thiophene ring . These functional groups could influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Chemical Synthesis and Reactivity

This compound exhibits potential in the field of heterocyclic chemistry, particularly in reactions that lead to the formation of complex molecules. For example, the treatment of 5-hydrazono-1,2,3-thiadiazoles by phosphorus pentachloride in toluene or xylene leads to an anomalous Dimroth rearrangement, showcasing the reactivity of similar mercapto-functionalized compounds in synthesizing heterocyclic structures (Glukhareva, Dyudya, Morzherin, Tkachev, & Bakulev, 2003). Additionally, synthesis involving mercapto acids and primary aromatic amines under microwave irradiation has been explored for the generation of novel methylene-bis-thiazolidinone derivatives, highlighting the utility of mercapto-functionalized compounds in synthesizing biologically active molecules (Srinivas, Nagaraj, & Reddy, 2008).

Material Science and Corrosion Inhibition

In the field of material science, mercapto-thiadiazoles have been investigated as corrosion inhibitors. A study on the efficiency of 2-amino-5-mercapto-1,3,4-thiadiazole as a copper corrosion inhibitor in neutral chloride environments utilized density-functional quantum-chemical approach and impedance spectroscopy to understand surface–molecule interactions. This research underscores the importance of sulfur and nitrogen atoms in the structure of thiadiazole derivatives for copper ion coordination, which is crucial for their action as corrosion inhibitors (Blajiev & Hubin, 2004).

Biological Applications

Though the initial query requested exclusion of drug-related information, it's worth noting that compounds structurally related to “(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one” have been synthesized and evaluated for their biological activity, indicating the broader applicability of such compounds in medicinal chemistry and as potential nematicidal agents (Srinivas, Nagaraj, & Reddy, 2008).

Properties

IUPAC Name

(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS3/c1-5-2-3-6(13-5)4-7-8(11)10-9(12)14-7/h2-4H,1H3,(H,10,11,12)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULTYRGYZCNJJU-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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